molecular formula C14H10BrN3O4S2 B2846769 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 1021036-40-7

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2846769
CAS No.: 1021036-40-7
M. Wt: 428.28
InChI Key: ROXJUCOFFOLBGU-UHFFFAOYSA-N
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Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C14H10BrN3O4S2 and its molecular weight is 428.28. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide and its derivatives have been explored for their anticancer activities. A study described the design, synthesis, and evaluation of a series of substituted benzamides, similar in structure, which showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited higher or comparable anticancer activities than the reference drug, etoposide, highlighting their potential as effective anticancer agents (Ravinaik et al., 2021).

Antibacterial and Antioxidant Activities

The antibacterial and antioxidant properties of 1,3,4-oxadiazole derivatives, which share a core structural similarity with the chemical , were investigated. These compounds demonstrated good antibacterial activity against Staphylococcus aureus and potent antioxidant activity. The study underscores the potential of these compounds in developing new antibacterial and antioxidant agents (Karanth et al., 2019).

Corrosion Inhibition

Another application explored for similar 1,3,4-oxadiazole derivatives is in corrosion inhibition. These compounds were found to effectively inhibit corrosion of mild steel in sulphuric acid, indicating their utility in protecting metals against corrosion. This application is particularly relevant in industrial settings where acid corrosion can be a significant issue (Ammal et al., 2018).

Synthesis and Evaluation for Anti-Tubercular Activity

The synthesis and evaluation of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds for anti-tubercular activity were reported. These studies aimed at discovering new treatments for tuberculosis by synthesizing and testing compounds for their activity against Mycobacterium tuberculosis. The research highlights the importance of structural modifications to enhance biological activity (Dighe et al., 2012).

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4S2/c1-24(20,21)9-4-2-3-8(7-9)12(19)16-14-18-17-13(22-14)10-5-6-11(15)23-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXJUCOFFOLBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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